2,2-Dimethyl-1-propylamine sulphate
Overview
Description
2,2-Dimethyl-1-propylamine sulphate is a chemical compound with the molecular formula C5H13N . It is related to the class of organic compounds known as amines .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .Molecular Structure Analysis
The molecular structure of this compound consists of a propyl group attached to a nitrogen atom, which is further connected to two methyl groups .Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of chemical reactions. These include reactions with hydrogen peroxide to form amine oxides, a class of surfactants known for their unique properties . Additionally, amines can react with alkyl halides in SN2 reactions .Physical and Chemical Properties Analysis
Amines have unique physical properties such as solubility and boiling points. They are capable of hydrogen bonding, which influences these properties . Amines of low molar mass, like this compound, are quite soluble in water .Safety and Hazards
Future Directions
The future directions of research on 2,2-Dimethyl-1-propylamine sulphate and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, a recent paper discusses the use of dimethyl sulfate and diisopropyl sulfate as practical and versatile O-sulfation reagents . This suggests that there could be new and innovative uses for these types of compounds in the future.
Properties
IUPAC Name |
2,2-dimethylpropan-1-amine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.H2O4S/c1-5(2,3)4-6;1-5(2,3)4/h4,6H2,1-3H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORMCFJNCGHJGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497547 | |
Record name | Sulfuric acid--2,2-dimethylpropan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68306-49-0 | |
Record name | Sulfuric acid--2,2-dimethylpropan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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